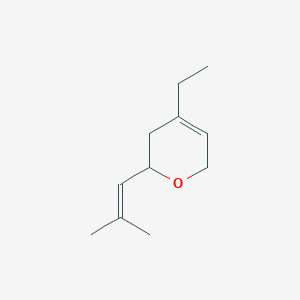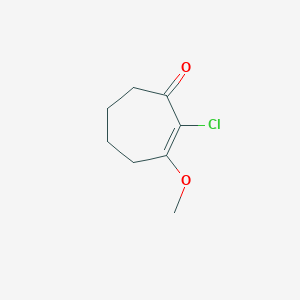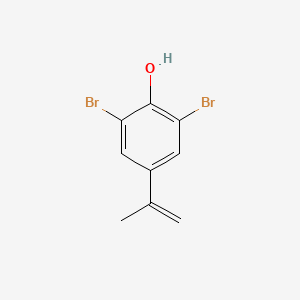
2,6-Dibromo-4-(prop-1-en-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(prop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H8Br2O This compound is characterized by the presence of two bromine atoms and a prop-1-en-2-yl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol typically involves the bromination of 4-(prop-1-en-2-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and formation of unwanted by-products .
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less brominated phenols or completely debrominated phenols.
Substitution: Formation of phenolic compounds with different substituents replacing the bromine atoms.
科学的研究の応用
2,6-Dibromo-4-(prop-1-en-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
作用機序
The mechanism of action of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Isopropenylphenol: Similar structure but lacks bromine atoms.
2,6-Dibromo-4-methylphenol: Similar bromination pattern but with a methyl group instead of a prop-1-en-2-yl group.
2,4-Dibromo-6-(bromomethyl)phenol: Contains additional bromine atoms and a bromomethyl group.
Uniqueness
2,6-Dibromo-4-(prop-1-en-2-yl)phenol is unique due to the presence of both bromine atoms and a prop-1-en-2-yl group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
167782-30-1 |
|---|---|
分子式 |
C9H8Br2O |
分子量 |
291.97 g/mol |
IUPAC名 |
2,6-dibromo-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4,12H,1H2,2H3 |
InChIキー |
ZILIYVDICJLNDP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC(=C(C(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


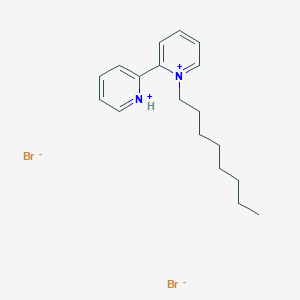
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
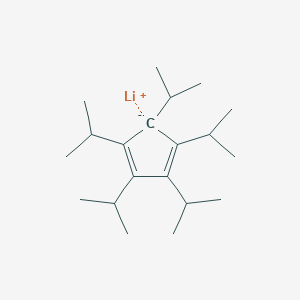
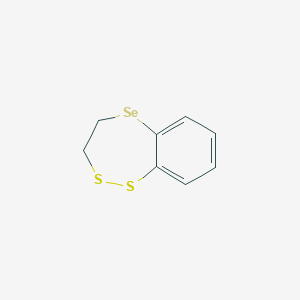
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
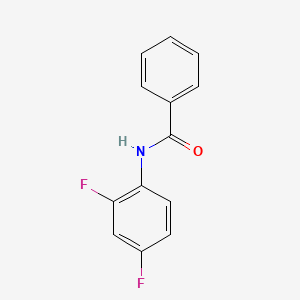
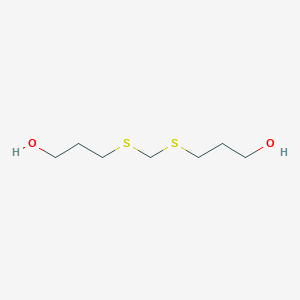
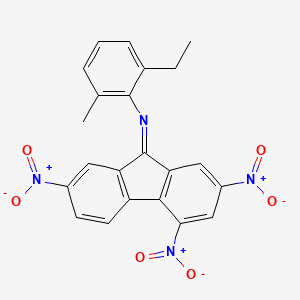

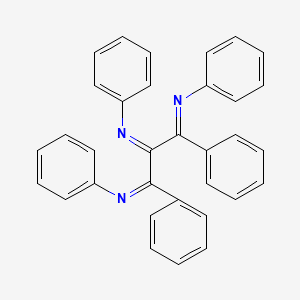
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
